3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid
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Overview
Description
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . . This compound is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with a suitable oxidizing agent to introduce the hydroxyl group at the alpha position . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the oxidation of 4-isobutylacetophenone and subsequent purification through crystallization or distillation . The use of advanced technologies such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Scientific Research Applications
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of inflammatory conditions.
Industry: Utilized in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar therapeutic effects but different chemical structure.
Uniqueness
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is unique due to its specific hydroxyl group at the alpha position, which may contribute to its distinct pharmacological properties . This structural feature differentiates it from other NSAIDs and may influence its efficacy and safety profile .
Properties
CAS No. |
106797-56-2 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-[4-(2-hydroxy-2-methylpropanoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2,17)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7,17H,5,8H2,1-2H3,(H,14,15) |
InChI Key |
WNFYJWMBXGASPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCC(=O)O)O |
Origin of Product |
United States |
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